Journal Name:Journal of Fluorescence
Journal ISSN:1053-0509
IF:2.525
Journal Website:http://www.springer.com/biomed/journal/10895
Year of Origin:1991
Publisher:Springer New York
Number of Articles Per Year:141
Publishing Cycle:Quarterly
OA or Not:Not
Journal of Fluorescence ( IF 2.525 ) Pub Date: 2023-05-13 , DOI:
10.1007/s11947-023-03093-2
The metabolic actions of storage fungi and other microorganisms can cause spoilage and post-harvest losses in agricultural commodities, including flaxseed. These microbial contaminants are oxidized with hydroxyl radicals that are efficiently generated when ozone, hydrogen peroxide (H2O2) and ultraviolet (UV) light react in an advanced oxidative process (AOP). The present work explores what we believe is the first application of an AOP technology to reduce mould on whole brown and yellow flaxseed. The impact of AOP on storage and quality parameters was assessed by measuring the fatty acid value (FAV), germination rate, moisture content (MC) and visible mould growth after 12 weeks of storage at 30°C and 75% relative humidity (RH). Under these conditions, the yellow decontaminated flaxseed showed a 31% decrease in the number of seeds with visible mould without any adverse effect on germination rate, FAV and MC. In contrast, the same AOP treatment created an insignificant decrease in mould in stored brown flaxseed, at the cost of decreasing the germination rate and increasing FAV. The adverse effects of AOP on brown flaxseed were not readily apparent but became measurable after storage. Moreover, Fourier transform infrared (FTIR) spectroscopy was utilized to explore the rationale behind the different reactions of flaxseed varieties to AOP. The corresponding results indicated that the tolerance of yellow flaxseed to AOP might be related to its richness in olefins. The authors believe that technologies that harness advanced oxidative processes open new horizons in decontamination beyond ozone alone and towards increasing the shelf life of various agri-food products.
Journal of Fluorescence ( IF 2.525 ) Pub Date: 2023-07-06 , DOI:
10.1007/s11947-023-03164-4
The microwave process raises considerable interest due to its advantages in the agriculture and food industries. This process has an impact on the chemical components of food. The effect of microwave treatment on the composition of maize flour is not well established. This study aims to determine the primary metabolite (amino acids, sugars, organic acids, etc.) and fatty acid profiles before and after microwave treatment (600 W, 2 min) of maize flour samples using gas chromatography (GC) techniques. Thirty-five different metabolites were identified in all maize flour samples by GC-MS through standard mass spectral libraries. Moreover, ten different fatty acids detected by GC-FID in the samples were confirmed by comparing them with the retention times of the authentic standards. Based on the statistical analyses, it was found that microwave treatment did not result in any significant effect on the general primary metabolite profile and fatty acid composition of the maize flour samples. Both the Hierarchical Cluster Analysis (HCA) and the Principal Component Analysis (PCA) indicated that the data obtained from all samples had good repeatability. The findings from the metabolite analyses provide valuable insights into establishing a background for monitoring and controlling the chemical composition of maize flour when subjected to microwave processing.
Journal of Fluorescence ( IF 2.525 ) Pub Date: 2023-05-29 , DOI:
10.1007/s11947-023-03116-y
Extrusion-based 3D food printers are the most widely used 3D food-printing machines. Among these, screw-based 3D food printers have insufficient knowledge of printability compared to other types of extrusion-based printers. This study aimed to analyze the extrudability and shape stability immediately after printing from the viewpoint of mechanics using a screw-based 3D food printer. A paste comprising pumpkin flakes and water was used as the model food ink. The results show that 3D printing can be stable in the flake content of 20.0–28.6 wt%. When the pumpkin flake content was 18.2 wt% or lower, the 3D-printed food was flattened, and when the flake content was 30.8 wt% or higher, the paste was difficult to extrude from the nozzle. The results suggest that extrudability is mainly affected by the loss tangent of the paste and the balance between the apparent viscosity and inner nozzle pressure. Moreover, the main factors for shape stability immediately after printing were Young’s modulus and the balance between the stress applied to the printed food owing to its weight and the yield stress of the paste. Particularly, it was found that the screw-based 3D food printer has a unique characteristic in controlling extrudability compared to other extrusion-based printers because the inner nozzle pressure tends to fluctuate depending on the apparent paste viscosity. The findings of this study provide new fundamental insights into screw-based 3D food printers from viewpoints of fluid and structural mechanics.
Journal of Fluorescence ( IF 2.525 ) Pub Date: 2023-06-03 , DOI:
10.1007/s11947-023-03112-2
Cold plasma is an emerging non-thermal processing technology that could fulfill the food industry’s need for decontamination purposes without compromising the quality if optimized in terms of plasma parameters, including feed gases, voltage, and exposure time. Different food matrices require specialized optimized processes due to the interactions between plasma and the food. In the present study, the response surface methodology was applied to optimize the radiofrequency low-pressure cold plasma processing of saffron (Crocus sativus L. stigmas.) with the aim of achieving the highest decontamination level with the least harm to metabolites. The effects of the treatment time, power, and three gas mixtures (X, Y, and Z) consisting of air, oxygen, and argon on 22 responses related to microbial load and quality of saffron were evaluated in 42 experiments. Eleven critical responses that determine the final quality of saffron were considered to calculate the desirable function as a comprehensive approach for optimization. Analyses showed that all factors significantly affected the desirable function, and the fitted linear model was significant. The optimal condition was determined as an RF power of 76 W for 26 min using the “Y” gas mixture, which reduced the total microorganisms, coliforms, Escherichia coli, molds, and yeast by 5.75, 6.71, 6.07, and 4.00 log CFU g−1 respectively. The optimal condition preserved saffron quality within category I of the ISO specification No. 3632-1. The experimental values were in accordance with the predicted values. Optical emission spectroscopy revealed that the main plasma reactive species were Ar+ species, monoatomic oxygen, O2+, O+ ions, excited N2 species, and N2+ ions. The temperature of the samples after treatment was in the range of 40–44 °C. Scanning electron microscopy of the saffron threads indicated surface etching. Our findings showed that saffron was disinfected without substantial harm to its appearance and metabolites by applying appropriate plasma treatment.Graphical Abstract
Journal of Fluorescence ( IF 2.525 ) Pub Date: 2023-07-04 , DOI:
10.1007/s11947-023-03155-5
Ultrasound assisted thawing (UAT) is an emerging thawing method in recent years, which can shorten thawing time and improve product quality. However, the application of UAT in aquatic products is less and there is no systematic study on the effect of frequency and power. The effect of frequency, used alone or in combination; combined with different power (180 or 220 W) during ultrasound assisted thawing on the thawing time, water-holding capacity (WHC), quality, and myofibrillar protein (MP) structure of sea bass (Lateolabrax maculatus) were evaluated in this experiment. UAT was found to improve the quality of thawed sea bass. Compared to flowing water thawing (FWT), UAT resulted in a lower thawing time. Samples treated with multi-frequency UAT (MUAT) at 180 W (MUAT-180-20/28/40) had a lower thawing time (44.92 min), higher hardness, higher chewiness, lower thiobarbituric acid reactive substances (TBARS) value, and more stable tertiary structure of MP compared with the single-frequency UAT (SUAT) and dual-frequency UAT (DUAT) treated samples. At the same time, MUAT at 220 W (MUAT-220-20/28/40) had a lower thawing time (47.50 min), a more suitable pH value, and lower total volatile basic nitrogen (TVB-N) value. In addition, DUAT at 220 W at 20 and 28 kHz (DUAT-220-20/28) had higher WHC, more stable sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), and lower TBARS value. In consequence, UAT can improve the quality of thawed sea bass, especially at specific power and frequency, and better quality can be obtained, which can be studied in depth in the future.
Journal of Fluorescence ( IF 2.525 ) Pub Date: 2023-07-24 , DOI:
10.1007/s11947-023-03170-6
The extraction of flavonoids from fenugreek seeds was investigated using ultrasound-assisted deep eutectic solvents (DES). The selection of the most effective DES was based on the analysis of the bioactive profile, antioxidant potential, and antimicrobial properties of fenugreek extracts, taking into consideration the physicochemical properties of the DES. The results suggested that all six DES performed better than conventional solvent (methanol), and among DES, choline chloride-malic acid (CCMA), choline chloride-citric acid (CCCA), and choline chloride-1,4-butanediol (CCBU) performed better under set conditions and were further selected for optimization of processing conditions, including molar ratios, water required for dilution of DES, sonication power, sonication time, and sonication temperature. Identification and quantification of the flavonoids present in optimized-DES extracts were carried out using HPLC–DAD. The results revealed that prominent individual flavonoid compounds were kaempferol (10.65 ± 0.49), rutin (18.33 ± 0.84), and quercetin (10.82 ± 0.59) mg/gm d.w., with recovery percentages of 78.83%, 92.69%, and 87.18%, respectively. After analyzing the results of HPLC, we can conclude that CCMA (DES) is a safer, greener, and highly efficient extraction system for maximum and sustainable extraction of flavonoid compounds from fenugreek seeds.
Journal of Fluorescence ( IF 2.525 ) Pub Date: 2023-06-17 , DOI:
10.1007/s11947-023-03138-6
Drying is one of the most used options for the stabilization of the surpluses resulting from kiwifruit industrialization for their upcycling. However, drying conditions, such as drying temperature or ultrasound application during drying to intensify the process, can highly affect its final quality. Thus, with the aim to assess the combined influence of temperature and ultrasound application in the drying process of kiwifruit, ultrasonically assisted drying experiments were performed at 40, 50, 60 and 70 ºC. The process kinetics was greatly dependent on the temperature, as shown by the activation energy value obtained, 30.95 kJ/mol. Ultrasound application increased the drying kinetics, with its influence being more marked at the lowest temperatures tested. The increase in effective diffusivity and the mass transfer coefficient induced by ultrasound application was similar to the increase induced by an increase of drying temperature of 10 ºC. Drying caused a significant change in the color although the use of ultrasound helped to preserve it at the higher temperatures. Antioxidant capacity and vitamin C content decreased after drying, but the total phenolic content increased. The greatest retention of the antioxidant properties was observed in ultrasonically assisted samples dried at the highest temperatures. In the case of fiber properties, the best results were obtained at intermediate ones. Drying kiwifruit at 60 ºC with ultrasound application could serve as a means of balancing a fast drying process and good final quality.
Journal of Fluorescence ( IF 2.525 ) Pub Date: 2023-06-28 , DOI:
10.1007/s11947-023-03139-5
Active films based on different biopolymers (pectin, Brea gum, carboxymethylcellulose, and composite starch-gelatin) were prepared by casting. Lipopeptides synthesized by bacteria of the Bacillus genus were added as antimicrobial active agent. Antibacterial activity was evaluated and quantified by direct contact technique against different strains of Listeria monocytogenes, Escherichia coli, and Salmonella enterica sp. Incorporation of lipopeptides did not cause significant changes in mechanical and barrier properties of films. Antibacterial effect of functionalized films depended on the nature of the polymeric matrix and the pathogen studied. Functionalized pectin films inhibited the growth of all strains studied, with non-functionalized pectin films also showing inhibition of L. monocytogenes. Functionalized starch-gelatin films only inhibited the growth of L. monocytogenes. The other matrices did not show adequate performance for this type of application. The results suggested that pectin and starch-gelatin composite can be used as effective lipopeptide carriers to produce antimicrobial active films for food preservation.
Journal of Fluorescence ( IF 2.525 ) Pub Date: 2023-07-08 , DOI:
10.1007/s11947-023-03157-3
In this study, the anti-browning effectiveness of short-term high oxygen pre-stimulation (SHOP), supercooled (SC) storage, or combined (SHOP + SC) treatment for fresh-cut potatoes was explored by evaluations on surface color, texture, phenolic anabolism, membrane integrity, antioxidant capacity, and reactive oxygen species (ROS) balancing. Furthermore, enzyme activity ratios (EA ratios) were further proposed to assess the effect of SHOP on enzymatic browning, which were defined as ratios between defense enzymes, including peroxidase (POD), phenylalanine ammonia-lyase (PAL) or catalase (CAT), and attacked enzymes including polyphenol oxidase (PPO) or lipoxygenase (LOX). As a result, SHOP + SC treatment retarded the browning and delayed the softening of fresh-cut potatoes by inhibiting the activities of related enzymes, restraining the accumulation of malondialdehyde (MDA), and promoting the synthesis of phenolic substances against their oxidation in potatoes. Besides, higher POD activities and lower BI were observed in SHOP + SC compared with SC, but PPO activities were non-statistically significant in both. At the early storage stage, the antioxidant capacities of fresh-cut potatoes treated with SHOP and SHOP + SC were enhanced, and the ROS accumulation was inhibited. Moreover, EA ratios and their changing amplitude of the SC group ranked top, followed by the control, SHOP, and SHOP + SC. Results suggested that the antioxidant capacity was reinforced by SHOP in fresh-cut potatoes due to enhanced resistance against membrane lipid damage resulting from mechanical cutting and persistent SC stimulation.
Journal of Fluorescence ( IF 2.525 ) Pub Date: 2023-06-01 , DOI:
10.1007/s11947-023-03130-0
Wheat gluten protein (WGP) is a fine-quality plant-based protein resource. However, as its unparalleled reticulation structure, the processing properties of WGP are extremely poor, limiting its application. To overcome these drawbacks, the purpose of this work was to embellish wheat gluten protein by three relatively novel and mainstream chemical modifications. The results showed the pH-shifting treatment altered the apparent morphology of protein, showing a uniform flocculent structure, leading to significant improvements in foaming capacity and emulsification property. After deamidation by acetic acid, the solubility of WGP was greatly improved (60.1%), which was nearly four times that of the control group (15.8%), and its foam stability was also significantly improved. The WGP had the highest thermal stability (deformation temperature up to 148 ℃) after TGase deamidation. These results indicate that the three modification methods enhance the functional characters of WGP in different aspects and expand its application potential.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学4区 | BIOCHEMICAL RESEARCH METHODS 生化研究方法4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
5.60 | 60 | Science Citation Index Science Citation Index Expanded | Not |
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